2-Ethoxycarbonyl-4'-iodobenzophenone
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Description
2-Ethoxycarbonyl-4’-iodobenzophenone is a chemical compound with the molecular formula C16H13IO3 . It is also known as ethyl 2-(4-iodobenzoyl)benzoate .
Molecular Structure Analysis
The molecular structure of 2-Ethoxycarbonyl-4’-iodobenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The molecular weight is 380.18 .Physical And Chemical Properties Analysis
2-Ethoxycarbonyl-4’-iodobenzophenone has a molecular weight of 380.18 and a density of 1.557g/cm3 . Its boiling point is 428.2ºC at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Material Science Applications
2-Ethoxycarbonyl-4'-iodobenzophenone serves as a precursor in various chemical syntheses and material science applications. For instance, it plays a role in the carboxylation of hydroxyarens, facilitating the development of new methodologies for synthesizing hydroxybenzoic and hydroxynaphthoic acids with broad practical applications, including the preparation of drugs with antiseptic, antituberculous, and bactericide activities (Suerbaev, Aldabergenov, & Kudaibergenov, 2015). Similarly, its analogs are utilized in photopolymerization processes, significantly enhancing reactivity compared to conventional photoinitiator systems, and in the formulation of dental composites exhibiting desirable mechanical properties and minimal polymerization shrinkage (Catel, Fischer, Fässler, & Moszner, 2016).
Environmental Studies
In environmental research, derivatives of 2-Ethoxycarbonyl-4'-iodobenzophenone, such as hydroxylated benzophenone UV absorbers, are analyzed for their presence in water samples, emphasizing the necessity of monitoring and removing harmful UV filters from aquatic environments to mitigate their ecological impacts (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Antimicrobial and Antioxidant Properties
Compounds synthesized from 2-Ethoxycarbonyl-4'-iodobenzophenone derivatives exhibit significant antimicrobial and antioxidant activities, presenting potential applications in developing new therapeutic agents. Studies reveal that certain synthesized compounds demonstrate excellent antibacterial and antifungal properties, alongside profound antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).
Anticancer Research
In anticancer research, novel antitubulin agents containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffolds have been developed. These agents demonstrate inhibition of cancer cell growth and tubulin polymerization, showing promise as selective anticancer drugs with minimal impact on normal cells (Romagnoli et al., 2020).
Fluorescent Materials and Sensing Applications
The synthesis of fluorescent dyes using N-Ethoxycarbonylpyrene- and perylene thioamides showcases the application of 2-Ethoxycarbonyl-4'-iodobenzophenone derivatives in creating efficient, color-tunable fluorophores for potential use in sensing and imaging technologies. These fluorophores exhibit a wide range of fluorescence, including dual fluorescence and high emission efficiency, underlining their utility in diverse scientific and technological fields (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
properties
IUPAC Name |
ethyl 2-(4-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODHNBLTCQNBJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641531 |
Source
|
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycarbonyl-4'-iodobenzophenone | |
CAS RN |
890098-45-0 |
Source
|
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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